molecular formula C9H8O3 B180793 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one CAS No. 124702-80-3

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B180793
M. Wt: 164.16 g/mol
InChI Key: WMDAUVLSCBKCBO-UHFFFAOYSA-N
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Description

“5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O3 . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .


Synthesis Analysis

The synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one involves the demethylation of the commercially available starting material, 5,6-dimethoxyindanone, with an excess of BBr3 in CH2Cl2 . The reaction is carried out at -78℃ for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is QNXSIUBBGPHDDE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in Michael addition reactions . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 . It is very soluble, with a solubility of 2.45 mg/ml or 0.0149 mol/l . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

Catalytic Applications

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives have been synthesized through a decarbonylative cycloaddition involving 1H-indene-1,2,3-trione and norbornene. This process is facilitated by rhodium (I) catalysis, leading to direct carbon–carbon bond cleavage. This highlights the compound's potential in catalytic synthesis and its role in facilitating complex chemical reactions (Hu et al., 2022).

Crystallographic Properties

The crystallographic analysis of certain derivatives of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one demonstrates intriguing structural features. For instance, the molecule tends to form chains via intermolecular hydrogen bonds, displaying specific geometric configurations and interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions. These properties could be pivotal for understanding the material characteristics and designing novel molecular structures (Ali et al., 2010).

Antioxidant and Antihyperglycemic Activities

Derivatives of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their medicinal properties. Some derivatives demonstrated promising antioxidant activities, evidenced by their DPPH radical scavenging activity and ferrous ion chelating ability. Additionally, certain compounds showed significant antihyperglycemic activity, indicating their potential therapeutic application in managing glucose levels (Kenchappa et al., 2017).

Pharmacophore Design

The compound and its derivatives have been studied for their affinity at dopamine D1 and D2 receptors, showcasing their potential in the design of pharmacophores for neurological applications. Preliminary behavioral studies indicated central D1 agonist activity, suggesting the compound's relevance in developing treatments for neurological disorders (Claudi et al., 1996).

Structural and Hirshfeld Surface Analysis

Structural and Hirshfeld surface analyses of certain derivatives have been conducted, revealing the planarity of the molecule's ring system and specific intermolecular interactions. These findings contribute to a deeper understanding of the compound's molecular properties, which is crucial for its application in material science and pharmaceuticals (Baddeley et al., 2017).

Safety And Hazards

The compound is associated with certain hazards. The safety data sheet indicates a warning signal word . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Future research could focus on exploring the bioactive properties of this compound, given that 1-indanone derivatives have shown a great profile of pharmacological properties . Further studies could also investigate the compound’s potential applications in therapy for diseases like Alzheimer’s and cancer .

properties

IUPAC Name

5,6-dihydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDAUVLSCBKCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469097
Record name 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

CAS RN

124702-80-3
Record name 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5,6-dimethoxyindan-1-one (Compound 3a) (19 g, 0.094 mole) in 200 mL of methylene chloride was cooled at −78° C. with a dry-ice/iPrOH bath. To this solution was then added 200 mL (0.2 mole) of a 1M solution of BBr3 in CH2Cl2 dropwise. The resulting solution was stirred at −78° C. for 1 hr and then at 0° C. for 1 hr. The solution was then cooled back to −78° C. with a dry-ice/iPrOH bath and quenched with 50 mL of MeOH. The solution was evaporated on a rotary evaporator to dryness, the solid was re-dissolved in MeOH and concentrated again for two more times. The red solid, the title compound, was used in subsequent reactions without further purification. MS m/z 165 (M+H)+.
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19 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5,6-dimethoxy-indan-1-one (40.0 g, 0.208 mol) in CH2Cl2 (800 mL) at −78° C. was added BBr3 (59.0 mL, 0.624 mol) dropwise. The dry ice bath was removed after the addition. The mixture was stirred at room temperature for 1 hour and poured into a large amount of ice/water and stirred vigorously. The pink solid was filtered, washed with water, and vacuum oven dried to give 33.3 g (98%) of the desired product. MS (DCI/NH3) m/z: 165.0 (M+H)+; 1H NMR (300 MHz, CD3OD) δ ppm 2.58-2.61 (m, 2H) 2.98 (t, J=5.55 Hz, 2H) 6.85 (s, 1H) 7.04 (s, 1H).
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40 g
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59 mL
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800 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

A solution of 5,6-dimethoxy-indan-1-one (6.1 g, 31.7 mmol) in dichloromethane (150 mL) was cooled to about −78° C. and boron tribromide (7.1 mL, 75.1 mmol) was added dropwise. After the addition, the reaction was stirred for about 1 hour while being allowed to warm to room temperature. The mixture was poured into ice water under vigorous stirring. The pink precipitate was collected by filtration, washed with water, and dried under high vacuum to provide the desired product. MS (APCI): m/z 165 (M+H)+.
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6.1 g
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150 mL
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7.1 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
H Wu, H Zhao, T Lu, B Xie, C Niu… - Medicinal …, 2023 - ingentaconnect.com
Introduction: Based on bioactive group splicing, classical bioisosterism, and the rule of alkene insertion, forty-eight aurone, and indanone derivatives were designed and synthesized. …
Number of citations: 3 www.ingentaconnect.com
B Xie, H Zhao, A Hu, HA Aisa, C Niu - 2023 - researchsquare.com
Aurones and indanones were proved to be potential antibacterial agents in our recent work. Based on strategy of bioisosterism and diene insertion, a series of aurone and indanone …
Number of citations: 2 www.researchsquare.com
L Huang, C Lu, Y Sun, F Mao, Z Luo, T Su… - Journal of medicinal …, 2012 - ACS Publications
A novel series of benzylideneindanone derivatives were designed, synthesized, and evaluated as multitarget-directed ligands against Alzheimer’s disease. The in vitro studies showed …
Number of citations: 162 pubs.acs.org

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